Azukisaponin VI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

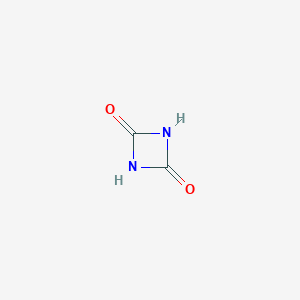

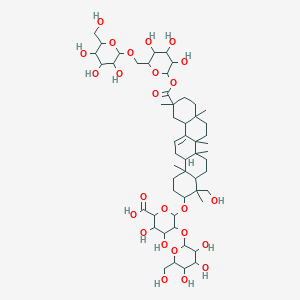

Azukisaponin VI is a triterpene saponin compound found in adzuki beans (Vigna angularis). Saponins are glycosylated derivatives of triterpene sapogenins, and they are known for their diverse biological activities. This compound is one of the six saponins identified in adzuki beans, which have been traditionally used in East Asian countries for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

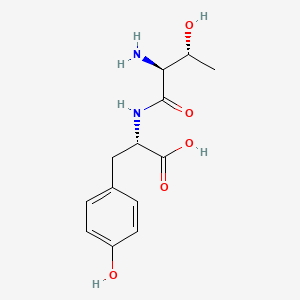

The preparation of azukisaponin VI involves the extraction and purification from adzuki beans. High-performance liquid chromatography (HPLC) with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) is commonly used for the qualitative and quantitative analysis of saponins in adzuki beans . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps to isolate the specific saponin compounds.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Azukisaponin VI, like other saponins, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycoside moiety or the aglycone part of the molecule.

Common Reagents and Conditions

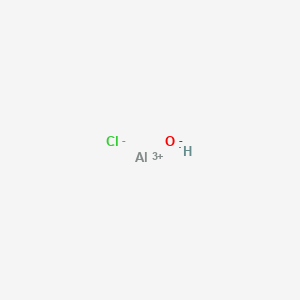

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of sapogenins and sugar moieties.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the triterpene backbone.

Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include sapogenins, various sugar derivatives, and modified saponins with altered biological activities.

Scientific Research Applications

Chemistry: Used as a reference compound for the analysis and characterization of saponins in plant extracts.

Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.

Medicine: Studied for its anti-inflammatory, anti-tumor, and hepatoprotective effects.

Mechanism of Action

The mechanism of action of azukisaponin VI involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and potential cell lysis . This interaction can disrupt microbial cell membranes, contributing to their antibacterial and antifungal activities. Additionally, this compound may modulate signaling pathways involved in inflammation and metabolism, contributing to its therapeutic effects .

Comparison with Similar Compounds

Azukisaponin VI is one of several saponins found in adzuki beans, including azukisaponin I, II, III, IV, and V . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, azukisaponin V has been identified as an oleanene-type triterpene saponin with distinct anti-inflammatory properties . The differences in the glycoside moieties and aglycone structures among these saponins contribute to their varied biological effects.

Conclusion

This compound is a bioactive saponin compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable compound for further study and development in various fields.

Properties

CAS No. |

82801-39-6 |

|---|---|

Molecular Formula |

C54H86O25 |

Molecular Weight |

1135.2 g/mol |

IUPAC Name |

3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70) |

InChI Key |

YRJVEPWBEBAMTP-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

melting_point |

223 - 225 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)

![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)

![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)